molecular formula C6H12N4S B3043655 N,N-diethyl-1,3,4-thiadiazole-2,5-diamine CAS No. 894880-65-0

N,N-diethyl-1,3,4-thiadiazole-2,5-diamine

Cat. No. B3043655
CAS RN: 894880-65-0
M. Wt: 172.25 g/mol
InChI Key: FDHGICGZBBZPSX-UHFFFAOYSA-N
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Description

N,N-diethyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound with the chemical formula C4H10N4S . It belongs to the class of 1,3,4-thiadiazoles , which are important building blocks in organic and medicinal chemistry. These compounds exhibit diverse biological activities and have been investigated for their metal-binding properties, corrosion inhibition, and potential therapeutic applications .


Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt . The process proceeds via a nucleophilic substitution (SN2) reaction, followed by ring closure. The resulting compound is fully characterized and can be used as a ligand for metal binding and separation purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiadiazole ring containing three donor atoms: one sulfur (S) and two nitrogen (N) atoms. The presence of these donor atoms makes it highly nucleophilic and capable of binding to transition metals selectively .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including metal complexation, cyclization, and ion-pair extraction. Its reactivity with heavy metals, such as mercury (Hg2+), highlights its potential as a metal sensor and separation agent .

Scientific Research Applications

Synthesis Methods

  • N,N-diethyl-1,3,4-thiadiazole-2,5-diamine derivatives are synthesized for various applications. A method involving the catalysis of acetic acid for preparing N2,N5-diphenyl-1,3,4-thiadiazole-2,5-diamine from hydrazine and Phenylisothiocyanate has been developed, showing a yield of 61.02% (Zhou Jian-feng, 2010).

Dyeing Performance

  • Thiadiazole derivatives, including those similar to this compound, have been synthesized and utilized in dyeing nylon fabric, exhibiting notable performance (G. Malik et al., 2018).

Biological and Pharmacological Activities

  • The 1,3,4-thiadiazole structure, which includes this compound, is known for its diverse biological activities. These compounds display anticancer properties against human cancers and act as antibacterial, antifungal, antitubercular, and leishmanicidal agents. They also show effects on the central nervous system, such as anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects (Joanna Matysiak, 2015).

Antimicrobial and Antiproliferative Properties

  • Schiff bases derived from 1,3,4-thiadiazole-2-amine, structurally related to this compound, have shown strong antimicrobial activity and protective ability against oxidative damage to DNA. They also exhibit cytotoxicity on cancer cell lines, indicating potential in chemotherapy (M. Gür et al., 2020).

Corrosion Inhibition

  • 1,3,4-thiadiazole derivatives are studied as corrosion inhibitors for mild steel in acidic environments. Some compounds in this class demonstrate effective corrosion inhibition properties, making them useful in industrial applications (F. Bentiss et al., 2007).

properties

IUPAC Name

2-N,2-N-diethyl-1,3,4-thiadiazole-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S/c1-3-10(4-2)6-9-8-5(7)11-6/h3-4H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHGICGZBBZPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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